molecular formula C9H11ClF2N2O2 B2376598 3-[4-Chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]-2-methylpropanoic acid CAS No. 1946812-32-3

3-[4-Chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]-2-methylpropanoic acid

Cat. No. B2376598
CAS RN: 1946812-32-3
M. Wt: 252.65
InChI Key: ARDKBPMVOHDIKC-UHFFFAOYSA-N
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Description

This compound is a difluoromethylated derivative, which is a field of research that has benefited from the invention of multiple difluoromethylation reagents . The compound contains a pyrazole ring, which is a class of organic compounds with a five-membered aromatic ring with two nitrogen atoms .


Synthesis Analysis

The synthesis of such compounds often involves difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . It also contains a difluoromethyl group attached to the pyrazole ring .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be difluoromethylation reactions . These reactions involve the formation of X–CF2H bonds, where X can be C (sp), C (sp2), C (sp3), O, N or S . These reactions have been achieved using various methods including electrophilic, nucleophilic, radical and cross-coupling methods .

Future Directions

The field of difluoromethylation has seen significant advances in recent years, particularly in the development of new reagents and methods . This suggests that there may be further developments in the synthesis and application of difluoromethylated compounds like “3-[4-Chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]-2-methylpropanoic acid” in the future.

properties

IUPAC Name

3-[4-chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClF2N2O2/c1-4(9(15)16)3-14-7(8(11)12)6(10)5(2)13-14/h4,8H,3H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDKBPMVOHDIKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Cl)C(F)F)CC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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